9,10-Anthracenedione, 1,5-bis(ethylamino)-
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Overview
Description
1,5-bis(ethylamino)anthracene-9,10-dione is an organic compound belonging to the anthracenedione family This compound is characterized by the presence of two ethylamino groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(ethylamino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Nitration: The anthracene-9,10-dione undergoes nitration to introduce nitro groups at the 1 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.
Alkylation: The amino groups are alkylated with ethyl iodide to form the ethylamino groups.
Industrial Production Methods
Industrial production of 1,5-bis(ethylamino)anthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of anthracene-9,10-dione.
Continuous Reduction: Continuous reduction of nitro groups to amino groups using industrial-scale reactors.
Automated Alkylation: Automated alkylation processes to introduce ethyl groups efficiently.
Chemical Reactions Analysis
Types of Reactions
1,5-bis(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracenedione derivatives.
Substitution: Various substituted anthracenedione derivatives.
Scientific Research Applications
1,5-bis(ethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,5-bis(ethylamino)anthracene-9,10-dione involves:
DNA Intercalation: The compound intercalates between DNA bases, disrupting DNA replication and transcription.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing DNA unwinding and leading to cell death.
Pathways: The compound affects various cellular pathways, including apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A similar anthracenedione compound used in cancer treatment.
Ametantrone: Another anthracenedione derivative with anticancer properties.
9,10-Bis(phenylethynyl)anthracene: Used in organic electronics and as a fluorescent dye.
Uniqueness
1,5-bis(ethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
162441-61-4 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,5-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(20-4-2)16(12)18(11)22/h5-10,19-20H,3-4H2,1-2H3 |
InChI Key |
PZXBRPVCGMJSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCC |
Origin of Product |
United States |
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